molecular formula C17H20N2O4 B2731990 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1903765-24-1

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2731990
CAS No.: 1903765-24-1
M. Wt: 316.357
InChI Key: GZZSZRFSSCSDCU-UHFFFAOYSA-N
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Description

N-((1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Methyl)-5-Methylisoxazole-4-Carboxamide is a structurally complex molecule featuring:

  • A tetrahydronaphthalene core (partially saturated naphthalene derivative) with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 1 and 6, respectively.
  • An isoxazole ring substituted with a methyl group at position 5 and a carboxamide (-CONH₂) at position 4.
  • A methylene bridge (-CH₂-) linking the tetrahydronaphthalene moiety to the carboxamide nitrogen.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-14(9-19-23-11)16(20)18-10-17(21)7-3-4-12-8-13(22-2)5-6-15(12)17/h5-6,8-9,21H,3-4,7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZSZRFSSCSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide (referred to as "the compound" throughout this article) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene core and an isoxazole moiety. Its molecular formula is C14H19N3O4, indicating the presence of hydroxyl and methoxy functional groups that may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may act primarily as an inhibitor of fatty acid amide hydrolases (FAAH), enzymes responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound could elevate endogenous levels of cannabinoids, which are involved in several physiological processes including pain modulation and inflammation reduction.

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects at low micromolar concentrations. For instance, the compound demonstrated an IC50 value ranging from 2.2 µM to 4.4 µM against different cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of the Compound

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
MCF-73.7Doxorubicin0.5
HCT1164.0Etoposide1.0
MDA-MB-4682.9--

Antibacterial Activity

In addition to its anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported to be around 8 µM, indicating a promising profile for further development as an antibacterial agent .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antibacterial Evaluation : In another study focused on bacterial strains, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective therapeutic potential in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Core Structures and Functional Groups
Compound Core Structure Key Functional Groups Notable Substituents
Target Compound Tetrahydronaphthalene + Isoxazole Carboxamide, Hydroxy, Methoxy Methylisoxazole-4-carboxamide
5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-ylnaphthalene-1-Carbothioate Naphthalene + Triazole Carbothioate (-SCO), Methoxybenzyl, Amino (-NH₂) 4-Methoxybenzyl, 1,2,4-Triazole
N-Isobutyl-N-(4-(3-Oxo-2,3-Dihydroisoxazol-5-yl)Phenyl)-4-Phenoxybenzenesulfonamide Benzene + Dihydroisoxazole Sulfonamide (-SO₂NHR), Phenoxy (-OPh), 3-Oxo-Dihydroisoxazole Isobutyl, Phenoxybenzenesulfonamide

Key Observations :

  • The tetrahydronaphthalene core in the target compound may enhance solubility compared to fully aromatic naphthalene derivatives (e.g., compound) due to reduced hydrophobicity.
  • Methoxy and hydroxy substituents in the target could balance lipophilicity and polarity, whereas ’s methoxybenzyl and ’s phenoxy groups prioritize aromatic bulk.

Key Observations :

  • Hydrazine-mediated cyclization () is typical for triazole formation, requiring high-temperature reflux.
  • Milder conditions (room temperature, NaOH/MeOH) in suggest compatibility with sensitive functional groups like sulfonamides.
  • Recrystallization () and TLC monitoring () are standard for purity assurance, though the target compound’s purification remains unspecified.

Physicochemical and Bioactivity Implications

  • Solubility : The target’s tetrahydronaphthalene and polar carboxamide may improve aqueous solubility over naphthalene-based analogs ().
  • Stability : Carboxamides generally exhibit higher hydrolytic stability compared to thioesters () but lower than sulfonamides ().
  • Bioactivity :
    • Carboxamides (target) are common in kinase inhibitors and protease antagonists due to H-bonding interactions.
    • Sulfonamides () are prevalent in antibacterial and anti-inflammatory agents.
    • Methoxybenzyl groups () may enhance membrane permeability but reduce target specificity.

Preparation Methods

Friedel-Crafts Cyclization

Benzene derivatives undergo cyclization with γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃) to form 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Methoxylation is achieved using dimethyl sulfate under basic conditions.

Hydroxylation and Reduction

The ketone intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol, yielding 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene. Subsequent reductive amination with formaldehyde and ammonium acetate introduces the methylamine side chain, forming (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

Preparation of 5-Methylisoxazole-4-Carboxylic Acid

This heterocyclic building block is synthesized via two primary routes:

Hydrolysis of Ethyl 5-Methylisoxazole-4-Carboxylate

Ethyl esters are hydrolyzed under acidic conditions. For example, refluxing ethyl 5-methylisoxazole-4-carboxylate in 20% sulfuric acid for 16 hours yields 5-methylisoxazole-4-carboxylic acid with 60% efficiency. Alternative protocols using 10 M hydrochloric acid achieve comparable yields.

Table 1: Hydrolysis Conditions for Ethyl 5-Methylisoxazole-4-Carboxylate

Acid Concentration Temperature Time Yield
H₂SO₄ 20% v/v Reflux 16 h 60%
HCl 10 M Reflux 3 h 99%

Direct Synthesis from Isoxazole Precursors

Cyclocondensation of hydroxylamine with β-keto esters provides an alternative pathway, though this method is less commonly employed due to lower regioselectivity.

Carboxamide Formation via Acyl Chloride Intermediate

The carboxylic acid is activated to its acyl chloride for nucleophilic attack by the tetrahydronaphthalene-derived amine.

Acyl Chloride Synthesis

Thionyl chloride (SOCl₂) is the preferred reagent for chloride formation. Reaction conditions vary:

  • Protocol A : 5-Methylisoxazole-4-carboxylic acid (1 eq) is refluxed with excess SOCl₂ (3 eq) in toluene for 3 hours, yielding 96–99% acyl chloride.
  • Protocol B : Oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF) achieves similar efficiency at room temperature.

Table 2: Acyl Chloride Synthesis Optimization

Reagent Solvent Temperature Time Yield
SOCl₂ (3 eq) Toluene Reflux 3 h 96%
Oxalyl chloride DCM 20°C 5 h 95%

Amide Coupling

The acyl chloride reacts with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine in pyridine or dichloromethane. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Critical Parameters :

  • Molar Ratio : 1.2:1 (acyl chloride:amine) minimizes diacylation byproducts.
  • Temperature : Reactions proceed at 0–25°C to prevent epimerization of the tetrahydronaphthalene chiral center.

Purification and Isolation

Crystallization

Crude product is purified via recrystallization from toluene/acetic acid (2:1 v/v), achieving >99% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/heptane (1:1) eluent resolves residual starting materials.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.77 (s, 1H, isoxazole-H), 6.71 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
  • MS (ESI+) : m/z 369.1 [M+H]⁺.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms ≥99.5% purity.

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